Product packaging for 4-Fluoro-2-methoxy-3-methylbenzaldehyde(Cat. No.:CAS No. 1824411-31-5)

4-Fluoro-2-methoxy-3-methylbenzaldehyde

Cat. No.: B6315903
CAS No.: 1824411-31-5
M. Wt: 168.16 g/mol
InChI Key: YJGYPNFZFYYXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluoro-2-methoxy-3-methylbenzaldehyde is a fluorinated aromatic aldehyde that serves as a versatile and high-value building block in organic synthesis and drug discovery. The strategic placement of the aldehyde, fluorine, methoxy, and methyl groups on the benzene ring creates a multifunctional intermediate ideal for constructing complex molecules. The aldehyde group is a highly reactive site, readily participating in nucleophilic additions, condensations, and other transformations that are fundamental to building complex molecular architectures . Fluorinated benzaldehydes like this are commonly employed as key precursors for active pharmaceutical ingredients (APIs), particularly in the synthesis of various heterocyclic scaffolds and bicyclic cores such as benzosuberones, hydroisoquinolines, and quinazolines . Introducing a fluorine atom into a target molecule is a well-established strategy in medicinal chemistry, as it can enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates . This compound is typically supplied with high purity, often exceeding 97% or 98%, which is critical for ensuring reproducible results in sensitive research applications . As a standard safety practice, compounds in this category may cause skin and eye irritation and could cause respiratory irritation, thus requiring the use of appropriate personal protective equipment . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO2 B6315903 4-Fluoro-2-methoxy-3-methylbenzaldehyde CAS No. 1824411-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methoxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-8(10)4-3-7(5-11)9(6)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGYPNFZFYYXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoro 2 Methoxy 3 Methylbenzaldehyde and Analogues

Regioselective Synthesis Strategies for Substituted Aromatic Aldehydes

Regioselective synthesis is crucial for constructing specifically substituted aromatic aldehydes. The electronic properties of the substituents already present on the aromatic ring—whether they are electron-donating or electron-withdrawing—dictate the position of subsequent electrophilic or nucleophilic attacks.

Multi-Step Synthetic Sequences

Multi-step syntheses allow for the logical and controlled construction of complex molecules. By choosing the order of reactions, chemists can leverage the activating and directing effects of intermediate functional groups to build the desired substitution pattern.

One viable pathway to 4-fluoro-2-methoxy-3-methylbenzaldehyde involves the initial synthesis of a methoxylated precursor, followed by the introduction of the aldehyde group via electrophilic formylation.

A suitable precursor for this route is 4-fluoro-3-methylanisole (B1295314). chemdad.comsigmaaldrich.combldpharm.com This intermediate can be prepared from commercially available 3-fluorophenol (B1196323) through methylation using reagents like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. google.com

With 4-fluoro-3-methylanisole in hand, the next step is electrophilic formylation. The methoxy (B1213986) group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is blocked by the fluorine atom, formylation is expected to occur at one of the ortho positions (C2 or C6). The methyl group at C3 provides some steric hindrance at the C2 position.

Standard formylation methods like the Vilsmeier-Haack reaction (using DMF and POCl₃) are often ineffective for electron-rich, fluorine-containing aromatics. jst.go.jporganic-chemistry.orgjk-sci.comchemistrysteps.com A more powerful method is the Rieche formylation, which uses a dichloromethyl alkyl ether, such as dichloromethyl methyl ether, with a Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). jst.go.jpresearchgate.net This method has been shown to be effective for the formylation of fluorine-containing anisoles, yielding the corresponding benzaldehydes in good yields. jst.go.jp The reaction proceeds via an electrophilic attack of the dichloromethyl carbocation on the activated aromatic ring, followed by hydrolysis to the aldehyde.

Table 1: Formylation Methods for Aromatic Compounds

Reaction NameReagentsSubstrate TypeTypical Selectivity
Vilsmeier-Haack DMF, POCl₃Electron-rich arenes/heterocycles organic-chemistry.orgjk-sci.comPara to activating group (less sterically hindered) jk-sci.com
Rieche Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄)Activated arenes (e.g., phenols, anisoles) jst.go.jpresearchgate.netOrtho/Para to activating group
Duff Reaction Hexamethylenetetramine, Acid (e.g., AcOH, TFA)Strongly activated arenes (e.g., phenols) wikipedia.orgecu.eduOrtho to hydroxyl group wikipedia.org
Reimer-Tiemann Chloroform (B151607) (CHCl₃), Strong Base (e.g., NaOH)Phenols, electron-rich heterocycles wikipedia.orgnrochemistry.comPredominantly ortho-formylation wikipedia.orgnrochemistry.com

An alternative multi-step sequence involves introducing the formyl group onto a phenolic precursor, followed by methylation of the hydroxyl group. This strategy leverages well-established ortho-formylation reactions for phenols.

The synthesis could begin with 4-fluoro-3-methylphenol. This phenol (B47542) can then undergo a regioselective ortho-formylation to produce 4-fluoro-2-hydroxy-3-methylbenzaldehyde (B1660496). Several classic reactions are known for the ortho-formylation of phenols:

The Reimer-Tiemann Reaction : This reaction uses chloroform and a strong base to generate dichlorocarbene (B158193) as the electrophile. wikipedia.orgnrochemistry.com The reaction typically favors ortho-formylation due to coordination between the phenoxide and the carbene intermediate. lscollege.ac.in While effective for many phenols, its regioselectivity can sometimes be moderate. nrochemistry.comyoutube.com

The Duff Reaction : This method employs hexamethylenetetramine in an acidic medium (like acetic or trifluoroacetic acid) to formylate phenols, also with a strong preference for the ortho position. wikipedia.orgecu.edumtroyal.ca The mechanism involves the formation of an iminium ion which acts as the electrophile. wikipedia.orgrsc.org

Once the intermediate 4-fluoro-2-hydroxy-3-methylbenzaldehyde is synthesized and purified, the final step is the methylation of the phenolic hydroxyl group. This can be readily achieved using a standard methylating agent like dimethyl sulfate or methyl iodide with a suitable base (e.g., potassium carbonate) in a polar aprotic solvent. This O-methylation yields the target product, this compound.

Nucleophilic Aromatic Substitution (SNAr) Pathways in Fluorinated Benzaldehyde (B42025) Synthesis

Nucleophilic aromatic substitution (SNAr) provides a powerful and mechanistically distinct approach for synthesizing substituted aromatic compounds, particularly those containing fluorine. The reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CHO) ortho or para to a leaving group. researchgate.net Fluorine, despite its strong bond to carbon, is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and makes the ipso-carbon highly electrophilic. wuxiapptec.com

A potential SNAr strategy to synthesize this compound could start from a precursor like 2,4-difluoro-3-methylbenzaldehyde. In this molecule, both fluorine atoms are activated towards nucleophilic attack by the ortho/para aldehyde group. The fluorine at the C2 position is particularly activated due to being ortho to the aldehyde.

Reaction with a nucleophile such as sodium methoxide (B1231860) in a polar aprotic solvent would lead to the displacement of one of the fluorine atoms. It is anticipated that the more activated C2-fluorine would be preferentially replaced by the methoxide ion. Research on the SNAr of polyhalogenated benzaldehydes with sodium methoxide has shown that such reactions can be highly regioselective. wuxiapptec.com In some cases, the reaction is believed to proceed through the initial formation of a hemiacetal, where the methoxide adds to the aldehyde group first. This hemiacetal intermediate then undergoes intramolecular or intermolecular nucleophilic attack to displace the fluorine. wuxiapptec.com This approach has been successfully used in the synthesis of chalcones where a fluorine atom on a benzaldehyde ring was replaced by a methoxy group under basic conditions in methanol. acgpubs.org

Table 2: SNAr Reaction on a Halogenated Benzaldehyde

SubstrateNucleophileConditionsProductKey FindingReference
2,3,6-Trifluoro-4-bromobenzaldehydeSodium MethoxideMethanol, 65°C6-Bromo-3-fluoro-2-methoxybenzaldehydeHighly regioselective substitution at C2. wuxiapptec.com
4-Fluorobenzaldehyde (B137897)4-MethoxyphenolK₂CO₃, DMSO, 140°C4-(4-Methoxyphenoxy)benzaldehydeSimple, single-step synthesis of aryloxybenzaldehydes. walisongo.ac.id

The principles of SNAr are extensively used in radiochemistry for the synthesis of positron emission tomography (PET) tracers. The introduction of the short-lived positron-emitting isotope fluorine-18 (B77423) (t₁/₂ ≈ 110 min) is often accomplished via nucleophilic substitution using no-carrier-added [¹⁸F]fluoride ion.

To synthesize a radiolabeled analogue, a suitable precursor bearing a good leaving group (e.g., nitro, or a trialkylammonium triflate) at the desired position is required. The aromatic ring must be activated by electron-withdrawing groups to facilitate the SNAr reaction with [¹⁸F]F⁻. For example, studies have shown that nitro-substituted benzaldehydes can be efficiently labeled with [¹⁸F]fluoride to produce [¹⁸F]fluorobenzaldehydes. researchgate.net The presence of a methoxy group on the ring does not inhibit the reaction and can even lead to good radiochemical yields. researchgate.net

Therefore, a potential strategy for a radiolabeled analogue of the title compound could involve a precursor such as 2-methoxy-3-methyl-4-nitrobenzaldehyde. Reacting this precursor with [¹⁸F]fluoride, typically in the presence of a phase-transfer catalyst like a potassium/Kryptofix K2.2.2 complex, in a polar aprotic solvent at elevated temperature would yield [¹⁸F]this compound. This radiolabeling method is a cornerstone of modern PET radiopharmaceutical production.

Advanced Synthetic Techniques

The evolution of synthetic chemistry has led to the development of methods that are not only more efficient but also align with the principles of green chemistry. These advanced techniques offer significant improvements over classical synthetic protocols, particularly in the preparation of complex aromatic aldehydes.

Microwave-Assisted Synthesis of Benzylidene Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. fip.org This technology is particularly effective in the synthesis of benzylidene derivatives, which are formed through the condensation of a benzaldehyde with a compound containing an active methylene (B1212753) group.

The fundamental principle of microwave synthesis involves the direct heating of the reaction mixture through the interaction of microwave radiation with polar molecules. fip.org This localized and rapid heating can overcome activation energy barriers more efficiently than traditional oil baths or heating mantles.

In the context of benzylidene derivative synthesis, an equimolar mixture of a substituted benzaldehyde and a suitable reaction partner, such as a hydrazide or a compound with an active methylene group, is typically used. fip.orgproquest.com The reaction can be performed solvent-free or in a minimal amount of a high-boiling polar solvent like ethanol (B145695) or glacial acetic acid. proquest.comproquest.comresearchgate.net The mixture is subjected to microwave irradiation for a short period, often ranging from a few minutes to less than half an hour, at a controlled power output. fip.org

For instance, the synthesis of N'-Benzylidene-2-hydroxybenzohydrazide derivatives was achieved by irradiating a mixture of 2-hydroxybenzohydrazide (B147611) and various benzaldehydes for 8 minutes. fip.org Similarly, N-substituted benzyliden-2-(1H-benzotriazol-1-yl)acetohydrazide derivatives were synthesized by condensing the corresponding hydrazide with aromatic aldehydes under microwave conditions. proquest.comproquest.com These studies highlight the efficiency of microwave assistance, reporting good to excellent yields. researchgate.netreadarticle.org The progress of the reaction is typically monitored using thin-layer chromatography (TLC), and upon completion, the product is often isolated by simple filtration after cooling and addition of water. fip.org

Table 1: Examples of Microwave-Assisted Synthesis of Benzylidene Derivatives
Derivative ClassReactantsSolvent/ConditionsIrradiation TimeYieldReference
N'-Benzylidene-2-hydroxybenzohydrazides2-hydroxybenzohydrazide, Benzaldehyde/derivativesEthanol (evaporated before irradiation)8 min62-80% fip.orgresearchgate.net
N-substituted benzyliden-2-(1H-benzotriazol-1-yl)acetohydrazide(Benzotriazol-1-yl)acetic acid hydrazide, Aromatic aldehydesEthanol, Glacial acetic acidNot specifiedGood proquest.comproquest.com
4-Hydrazinyl-7H-Pyrrolo[2,3-d] Pyrimidine (HPP) derivativesSubstituted methoxy- and chloro-benzaldehydes, HPPStrong acid catalystNot specified72-78% readarticle.org

Precursor Chemistry and Starting Material Reactivity for Fluorinated, Methoxylated, and Methylated Benzaldehydes

The synthesis of a polysubstituted aromatic compound like this compound is critically dependent on the availability and reactivity of appropriately substituted precursors. wikipedia.org The electronic properties conferred by fluorine, methoxy, and methyl groups significantly influence the reactivity of the benzaldehyde ring and its aldehyde functional group.

Fluorinated Benzaldehydes: The presence of a fluorine atom on the aromatic ring introduces strong electronegativity and can influence the regioselectivity of further functionalization. Palladium-catalyzed C-H fluorination has been developed as a method for the direct introduction of fluorine atoms onto a benzaldehyde ring. nsf.govnih.gov This transformation can utilize transient directing groups, such as orthanilic acids, to guide the fluorination to the ortho position. nsf.govnih.gov

Fluorine's electron-withdrawing nature also activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). acgpubs.org In the synthesis of chalcones from di- or tri-fluorine-substituted benzaldehydes in the presence of a basic methanolic solution, a competing SNAr reaction was observed where a fluorine atom, particularly at the para position, was substituted by a methoxy group. acgpubs.org The reactivity of the aldehyde group itself is also affected, and fluorinated benzaldehydes are common precursors in the synthesis of various fluorophores and biologically active molecules. nih.gov

Methoxylated Benzaldehydes: The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, typically directing incoming electrophiles to the ortho and para positions. However, its presence can also influence the reactivity of other functional groups. For example, 4-fluoro-3-methoxybenzaldehyde (B144112) can be synthesized from (4-fluoro-3-methoxyphenyl)methanol (B138208) via oxidation with manganese dioxide. chemicalbook.com 4-Methoxybenzaldehyde is a widely used precursor in various syntheses and has been identified in natural sources like the methanolic seed extracts of Foeniculum vulgare. nih.govresearchgate.net The synthesis of chalcone (B49325) derivatives often involves the condensation of methoxy-substituted acetophenones with various benzaldehydes. acgpubs.org

Methylated Benzaldehydes: The methyl group is an electron-donating group that activates the aromatic ring. Direct, palladium-catalyzed ortho C-H methylation of benzaldehydes has been achieved using orthanilic acids as transient directing groups, providing a route to introduce methyl groups with high regioselectivity. nsf.govnih.gov A green synthetic route for p-methyl benzaldehyde has been reported starting from acetaldehyde, utilizing an organic amine catalyst in a dehydrogenation mechanism. nih.govresearchgate.net Traditionally, benzaldehydes are produced via methods like the oxidation of toluene. wikipedia.org Methylated benzaldehydes serve as crucial intermediates in the pharmaceutical and fine chemical industries. nih.govresearchgate.net

Table 2: Reactivity and Precursor Relationships of Substituted Benzaldehydes
SubstituentElectronic EffectKey ReactionsExample Precursor ForReference
FluorineElectron-withdrawingPd-catalyzed C-H fluorination, Nucleophilic aromatic substitution (SNAr)Fluorinated chalcones, Fluorophores nsf.govnih.govacgpubs.org
MethoxyElectron-donatingElectrophilic aromatic substitution, Oxidation of corresponding benzyl (B1604629) alcohol4-Fluoro-3-methoxybenzaldehyde, Methoxy-substituted chalcones acgpubs.orgchemicalbook.com
MethylElectron-donatingPd-catalyzed C-H methylation, Synthesis from acetaldehydeOrtho-methylated benzaldehydes, p-Methyl benzaldehyde nsf.govnih.govnih.govresearchgate.net

Reactivity and Reaction Mechanisms of 4 Fluoro 2 Methoxy 3 Methylbenzaldehyde

Aromatic Ring Reactivity in Substitution Processes

The substitution pattern on the aromatic ring of 4-Fluoro-2-methoxy-3-methylbenzaldehyde creates a unique electronic environment that influences its susceptibility to substitution reactions.

The fluorine and methoxy (B1213986) groups have opposing electronic effects that influence the reactivity of the aromatic ring. Fluorine, being highly electronegative, exerts a strong -I (negative inductive) effect, withdrawing electron density from the ring and making it more electrophilic. Conversely, the methoxy group exhibits a +R (positive resonance or mesomeric) effect by donating its lone pair of electrons to the aromatic system, which increases electron density, and a -I effect, though the resonance effect is typically dominant for directing purposes.

In the context of nucleophilic aromatic substitution (SNAr), the presence of electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex). The fluorine atom, particularly at the para-position to an activating group, significantly enhances the rate of SNAr reactions. acgpubs.org Studies on related fluorinated benzaldehydes have shown that the efficiency of SNAr is reduced when only one fluorine atom is present on the aromatic ring. acgpubs.org However, the electron-withdrawing nature of the aldehyde group, combined with the fluorine atom, can still render the ring susceptible to nucleophilic attack, especially at the position para to the fluorine. The methoxy group, while generally an activating group for electrophilic substitution, can act as a leaving group in SNAr reactions under basic conditions, particularly when positioned ortho or para to a strong electron-withdrawing group. acgpubs.org

The table below summarizes the electronic effects of the substituents on the aromatic ring of this compound.

SubstituentPositionInductive Effect (-I)Resonance Effect (+R)Overall Effect on Ring Electron Density
Fluorine4StrongWeakDeactivating
Methoxy2ModerateStrongActivating
Methyl3Weak-Activating
Aldehyde1StrongStrongDeactivating

This table provides a qualitative summary of the electronic influences of the substituents.

The methyl group at the 3-position introduces significant steric hindrance around the adjacent substituents. This steric bulk can impede the approach of nucleophiles or electrophiles, particularly at the 2- and 4-positions. Research on substituted nitrobenzaldehydes has indicated that a methyl group can have a "deleterious effect" on reaction rates, which is not solely attributable to steric effects, suggesting complex electronic interactions as well. umich.edu In the case of this compound, the methyl group ortho to both the methoxy and fluorine substituents can sterically shield these positions from direct attack. This hindrance could potentially slow down SNAr reactions that might otherwise be facilitated by the electronic effects of the fluorine and aldehyde groups. Studies on related systems have shown that steric effects from ortho-methoxy groups can reduce the efficiency of substitution reactions. researchgate.net

The rate of SNAr reactions is highly dependent on the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups, such as nitro groups or halogens, are essential for activating the ring towards nucleophilic attack. The rate of substitution is generally higher with more electron-withdrawing substituents. acgpubs.org For instance, the presence of multiple fluorine atoms on a benzene (B151609) ring significantly increases the rate of SNAr compared to a single fluorine atom. acgpubs.org

Transformations of the Aldehyde Functional Group

The aldehyde group in this compound is a versatile functional group that can undergo a variety of transformations.

The aldehyde functional group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. nih.gov The stability of the hemiaminal and the rate of imine formation can be influenced by the substituents on the benzaldehyde (B42025). Electron-withdrawing groups on the phenyl ring can increase the electrophilicity of the carbonyl carbon, potentially favoring the initial nucleophilic attack by the amine. Conversely, steric hindrance near the aldehyde group can slow down the reaction. In the case of this compound, the ortho-methoxy and meta-methyl groups could exert some steric influence.

The general scheme for imine formation is as follows: R-CHO + R'-NH₂ ⇌ [R-CH(OH)-NH-R'] → R-CH=N-R' + H₂O

Base-catalyzed Claisen-Schmidt condensations are another important class of reactions for aldehydes, often used to form chalcone (B49325) derivatives. acgpubs.org

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. umkc.eduudel.edu This reaction involves the treatment of the aldehyde with a phosphorus ylide. The reaction is driven by the formation of a strong phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct. wpmucdn.com

A key application of the Wittig reaction with substituted benzaldehydes is in the construction of complex polycyclic systems. For example, 2-fluoro-3-methoxybenzaldehyde, a compound structurally related to the subject of this article, is used in the synthesis of benzosuberone derivatives. ossila.com In this synthesis, the benzaldehyde reacts with (3-carboxypropyl)triphenylphosphonium (B14145455) bromide via a Wittig reaction to form a stilbene (B7821643) derivative, which can then undergo an intramolecular Friedel-Crafts acylation to form the seven-membered ring of the benzosuberone core. ossila.com This demonstrates the utility of the Wittig reaction in elongating the carbon chain at the aldehyde position, setting the stage for subsequent cyclization reactions. The general mechanism involves the formation of an oxaphosphetane intermediate that collapses to the alkene and phosphine (B1218219) oxide. udel.edu

Intramolecular Cyclization Reactions (e.g., Friedel-Crafts Acylation)

Intramolecular Friedel-Crafts acylation is a powerful method for constructing cyclic ketones, where an aromatic ring attacks an acyl group within the same molecule. For a derivative of this compound to undergo such a reaction, the aldehyde would first need to be converted into an acylating functional group, typically an acyl halide or carboxylic acid. Subsequently, a strong Lewis acid or Brønsted acid catalyst would be required to promote the electrophilic aromatic substitution.

The substitution pattern on the aromatic ring of this compound—a fluorine atom, a methoxy group, and a methyl group—would significantly influence the feasibility and regioselectivity of such a cyclization. The methoxy and methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The aldehyde group (or its derivative) is a meta-director. The interplay of these electronic and steric effects would determine the outcome of the cyclization. However, specific studies detailing an intramolecular Friedel-Crafts acylation pathway for derivatives of this compound are not extensively documented in the reviewed scientific literature.

Investigation of Unusual Reduction Pathways of the Carbonyl Moiety

The carbonyl group of an aldehyde is typically reduced to a primary alcohol using hydride reagents. The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. acs.org Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. acs.org

Unusual reduction pathways might involve chemo- or regioselective reductions in the presence of other reducible functional groups, or complete deoxygenation of the carbonyl group. For instance, the Wolff-Kishner or Clemmensen reductions can convert a carbonyl to a methylene (B1212753) group, though these methods often require harsh conditions. While the standard reduction of the aldehyde group in this compound to the corresponding primary alcohol is expected, detailed investigations into unusual reduction pathways specific to this molecule are not prominent in the scientific literature.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

C(sp³)-C(sp²) and C(sp²)-C(sp²) Arylation Methodologies

The formation of new carbon-carbon bonds through the arylation of C(sp³)-H and C(sp²)-H bonds is a significant area of research. nih.gov For this compound, C(sp²)-H arylation would involve the functionalization of one of the C-H bonds on the aromatic ring. C(sp³)-H arylation would target the methyl group. Palladium catalysis is a common strategy for such transformations, often requiring a directing group to achieve high regioselectivity. nih.gov For benzaldehydes, the aldehyde itself can be converted into a transient directing group, for example, by forming an imine, which can then direct a palladium catalyst to a specific C-H bond for arylation. researchgate.net

While general methodologies for the palladium-catalyzed arylation of substituted benzaldehydes and related compounds have been developed nih.govpsu.edunih.gov, specific studies detailing the C(sp³)-C(sp²) and C(sp²)-C(sp²) arylation of this compound are not widely reported. The electronic nature and steric hindrance of the substituents on the ring would be critical factors in determining the success and selectivity of such reactions.

Role of Palladium Catalysts in Functionalization

Palladium catalysts are exceptionally versatile and widely used in a vast array of organic transformations, including C-H activation and functionalization. nih.govmdpi.com In the context of arylating this compound, a palladium catalyst would typically operate through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. msu.edu The choice of ligand coordinated to the palladium center is crucial and can influence the catalyst's stability, activity, and selectivity. nih.gov For instance, certain ligands can enable the functionalization of specific C-H bonds that might otherwise be unreactive. nih.govacs.org The development of palladium-catalyzed reactions that can tolerate a wide range of functional groups is an active area of research. mdpi.com

The general catalytic cycle for a palladium-catalyzed C-H arylation is depicted below:

StepDescription
Oxidative Addition The Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.
C-H Activation The Pd(II) species coordinates to the substrate and cleaves a C-H bond to form a palladacycle.
Reductive Elimination The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

This is a generalized mechanism and the exact steps can vary.

Other Significant Chemical Transformations

Decarbonylation Reactions Leading to Aryl Fluorides

Decarbonylation is a chemical reaction that involves the loss of a carbonyl group (CO). For an aromatic aldehyde like this compound, a direct decarbonylation is not a standard transformation. However, related reactions exist, such as the decarbonylation of aroyl halides. For example, aroyl fluorides can be decarbonylated using Wilkinson's catalyst (RhCl(PPh₃)₃) to yield the corresponding aryl fluoride. lookchem.com This suggests a potential two-step pathway from this compound: first, oxidation to the corresponding carboxylic acid, followed by conversion to the aroyl fluoride, and then decarbonylation. This would result in the formation of 1,4-difluoro-2-methoxy-3-methylbenzene. However, direct experimental evidence for this specific transformation starting from this compound is not available in the reviewed literature.

Domino Reactions for the Formation of Complex Heterocyclic Architectures

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the need to isolate intermediates. This approach is instrumental in building intricate molecular frameworks from simple starting materials, and this compound is a promising candidate for such transformations.

While specific domino reactions commencing with this compound are not extensively documented, its structural motifs suggest a high potential for such sequences. A probable and widely utilized domino reaction for this class of compounds is initiated by a Knoevenagel condensation. This reaction involves the condensation of the aldehyde group with an active methylene compound, such as a β-ketonitrile or malonate ester, typically catalyzed by a base.

A study on the three-component reaction of 4-fluorobenzaldehyde (B137897) with β-ketonitriles and cyclic secondary amines provides a strong model for the expected reactivity. wuxiapptec.com This process involves an initial Knoevenagel condensation, which is then followed by a nucleophilic aromatic substitution (SNAr) of the fluorine atom. wuxiapptec.com The Knoevenagel product is rendered more reactive towards SNAr due to the potent electron-withdrawing nature of the newly formed α,β-unsaturated system, which activates the fluorine for displacement. wuxiapptec.com

Drawing a parallel, this compound can be expected to undergo a similar domino sequence. The reaction would commence with the base-catalyzed condensation of the aldehyde functionality with an active methylene compound. The resulting intermediate, a substituted benzylidene derivative, would then be primed for an intramolecular or intermolecular nucleophilic attack at the carbon bearing the fluorine atom, leading to the formation of a complex heterocyclic system. The specific architecture of the resulting heterocycle would be determined by the nature of the active methylene compound and any other nucleophiles present in the reaction mixture.

The general scheme for such a domino reaction can be envisioned as follows:

Table 1: Postulated Domino Reaction Sequence

StepReaction TypeDescription
1Knoevenagel CondensationThe aldehyde group of this compound reacts with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form a benzylidene intermediate.
2Intramolecular/Intermolecular SNArThe electron-withdrawing effect of the newly formed group activates the C-F bond, facilitating its displacement by a nucleophile to form a new heterocyclic ring.

This strategy offers a streamlined pathway to novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Comparative Reactivity of C–F vs C–OMe Bonds

In the context of nucleophilic aromatic substitution (SNAr), the relative reactivity of the carbon-fluorine (C-F) and carbon-methoxy (C-OMe) bonds is a crucial consideration. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, where the rate-determining step is the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comuomustansiriyah.edu.iq

The reactivity of a leaving group in an SNAr reaction is not primarily determined by its bond strength with the aromatic carbon, but rather by its ability to stabilize the transition state leading to the Meisenheimer complex through its inductive electron-withdrawing effect. masterorganicchemistry.com This is a key point of distinction from SN1 and SN2 reactions. chemistrysteps.com

For SNAr reactions, the general order of reactivity for halogens as leaving groups is F > Cl > Br > I. uomustansiriyah.edu.iqmasterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state and the Meisenheimer intermediate through its powerful inductive effect. masterorganicchemistry.comyoutube.com This effect outweighs its poor leaving group ability based on the high C-F bond energy. masterorganicchemistry.comacs.org

Conversely, the methoxy group (-OMe) is generally considered a poor leaving group in SNAr reactions. The C-O bond is strong, and the methoxide (B1231860) anion (CH₃O⁻) is a relatively strong base, making it a less favorable leaving group compared to halides. For the C-OMe bond to be cleaved in an SNAr reaction, significant activation by strongly electron-withdrawing groups, typically positioned ortho or para to it, is required.

In the case of this compound, the fluorine atom is situated para to the electron-withdrawing aldehyde group, which strongly activates it towards nucleophilic attack. The methoxy group, on the other hand, is ortho to the aldehyde but also has the electron-donating methyl group adjacent to it, which would disfavor nucleophilic attack at the carbon bearing the methoxy group.

Table 2: Comparative Reactivity of C-F and C-OMe Bonds in SNAr

FeatureC-F BondC-OMe Bond
Electronegativity of Leaving Group Atom High (Fluorine)Moderate (Oxygen)
Inductive Effect Strong electron-withdrawingWeaker electron-withdrawing
Leaving Group Ability (Basicity) Fluoride (F⁻) is a relatively weak baseMethoxide (CH₃O⁻) is a stronger base
Activation by Aldehyde Group Strong (para position)Moderate (ortho position)
Overall Reactivity in SNAr HighLow

Therefore, in a competitive scenario within the this compound molecule, the C-F bond is significantly more susceptible to cleavage via a nucleophilic aromatic substitution reaction than the C-OMe bond. Any domino reaction involving a nucleophilic displacement on the aromatic ring would be expected to occur selectively at the C-F position.

Applications in Medicinal Chemistry and Advanced Organic Synthesis

Precursor for the Synthesis of Diverse Heterocyclic Compounds

Formation of Substituted Indole (B1671886) Architectures

The indole nucleus is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. One of the most classic and widely used methods for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a combichemistry.comcombichemistry.com-sigmatropic rearrangement to form the indole ring. wikipedia.orgnih.gov

While no specific literature examples detailing the use of 4-Fluoro-2-methoxy-3-methylbenzaldehyde in the Fischer indole synthesis were identified, its aldehyde functionality makes it a suitable candidate for such a reaction. The presence of the fluoro, methoxy (B1213986), and methyl substituents on the phenyl ring of the benzaldehyde (B42025) would be incorporated into the final indole structure, leading to highly functionalized indole derivatives. The electronic properties of these substituents can influence the reactivity of the aldehyde and the stability of the intermediates, potentially affecting the reaction conditions and yields. nih.gov The general scheme for a Fischer indole synthesis using a substituted benzaldehyde is presented below:

General Reaction Scheme for Fischer Indole Synthesis

Reactant 1Reactant 2ConditionsProduct
PhenylhydrazineSubstituted BenzaldehydeAcid Catalyst (e.g., HCl, H₂SO₄, Lewis Acids)Substituted Indole

The synthesis of substituted indoles is of great interest due to their diverse pharmacological activities. combichemistry.com The ability to introduce various substituents onto the indole core allows for the fine-tuning of their biological properties. Therefore, the use of polysubstituted benzaldehydes like this compound in established indole syntheses represents a valuable strategy for generating novel and potentially bioactive molecules.

Applications in Radiopharmaceutical Chemistry: Precursors for Positron Emission Tomography (PET) Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive molecular imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), to visualize and quantify physiological processes in the body. nih.gov The development of novel PET tracers is crucial for advancing our understanding of diseases and for improving diagnostic accuracy.

Fluorinated compounds play a pivotal role in the design of PET tracers due to the favorable properties of the ¹⁸F isotope, including its optimal half-life (109.8 minutes) and low positron energy. nih.govrsc.org A common strategy in the synthesis of ¹⁸F-labeled PET tracers is the use of fluorinated building blocks that can be readily incorporated into a larger molecule in the final radiolabeling step. rsc.orgrsc.org

Fluorobenzaldehydes are valuable precursors for the synthesis of ¹⁸F-labeled PET imaging agents. rsc.orgnih.gov The aldehyde group can be transformed into a variety of other functional groups, allowing for the construction of diverse molecular scaffolds. The fluorine atom on the benzaldehyde can be replaced with the radioactive ¹⁸F isotope in a nucleophilic aromatic substitution (SₙAr) reaction. For this reaction to be efficient, the aromatic ring is typically activated by electron-withdrawing groups. nih.gov

Although no direct reports on the use of this compound as a precursor for a PET imaging agent were found, its structure suggests its potential in this area. The compound could serve as a precursor for the synthesis of an ¹⁸F-labeled analogue, [¹⁸F]this compound. This radiolabeled building block could then be used to synthesize more complex PET tracers. The presence of the methoxy and methyl groups could influence the pharmacokinetic properties of the resulting radiotracer.

The general concept of using a fluorinated precursor for ¹⁸F-labeling is outlined in the table below:

General Scheme for ¹⁸F-Labeling of an Aromatic Precursor

PrecursorRadiolabeling AgentReaction TypeProduct
Aromatic compound with a leaving group (e.g., -NO₂, -OTs, -F)[¹⁸F]FluorideNucleophilic Aromatic Substitution (SₙAr)¹⁸F-labeled Aromatic Compound

The development of new ¹⁸F-labeled building blocks is an active area of research in radiopharmaceutical chemistry, and substituted benzaldehydes like this compound represent a promising class of precursors for the next generation of PET imaging agents. rsc.orgvu.nl

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

While classical methods for the synthesis of substituted benzaldehydes are well-established, future research will likely focus on the development of more efficient, sustainable, and economically viable pathways to 4-Fluoro-2-methoxy-3-methylbenzaldehyde and its analogs.

Key areas for exploration include:

One-Pot, Multi-Component Reactions: Designing synthetic sequences that minimize purification steps, solvent usage, and waste generation is a primary goal of green chemistry. One-pot procedures, such as a two-step reduction/cross-coupling of a suitable Weinreb amide precursor, could offer an efficient route. rug.nlacs.org This approach protects the aldehyde functionality in situ as a stable hemiaminal intermediate, allowing for subsequent cross-coupling reactions with organometallic reagents. rug.nlacs.org

Catalytic C-H Functionalization: Directing group-assisted C-H functionalization is a powerful tool for introducing substituents onto an aromatic ring with high regioselectivity. Exploring the use of the existing methoxy (B1213986) or aldehyde groups to direct the introduction of the fluoro or methyl substituents on a simpler precursor could provide a more atom-economical synthesis. Rhodium-catalyzed hydroacylation and subsequent C-H activation are examples of such advanced strategies. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could enable safer handling of hazardous reagents and facilitate large-scale production for industrial applications.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Synthetic StrategyPotential AdvantagesKey Research Focus
One-Pot Reduction/Cross-CouplingReduced waste, fewer purification steps, high efficiency. rug.nlacs.orgOptimization of catalysts and reaction conditions for the specific substrate.
Catalytic C-H FunctionalizationHigh atom economy, novel pathways to analogs. acs.orgDevelopment of suitable directing groups and catalysts for precise control.
Flow Chemistry SynthesisEnhanced safety, scalability, and process control.Reactor design and optimization for multi-step continuous synthesis.
OrganocatalysisAvoidance of heavy metals, environmentally benign. nih.govDesign of amine catalysts for green synthesis from simple precursors. nih.gov

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The electronic push-pull nature of the methoxy (electron-donating) and the fluoro and aldehyde groups (electron-withdrawing) creates a unique electronic environment that warrants detailed investigation.

Future mechanistic studies could include:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state energies, and the influence of substituents on reactivity. acs.org Such studies can elucidate the regioselectivity of electrophilic aromatic substitutions or the stereoselectivity of cycloaddition reactions. acs.orgnih.gov

Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can help to determine reaction orders, activation energies, and the rate-determining steps of complex transformations.

Isotope Labeling Studies: The use of isotopic labels (e.g., ¹³C, ²H) can trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. For example, this could be used to understand rearrangement reactions or the specific pathways of C-H activation.

Investigative TechniqueResearch GoalExpected Outcome
Density Functional Theory (DFT)Model transition states and reaction intermediates. acs.orgPrediction of reaction outcomes and understanding of substituent effects. researchgate.net
Kinetic AnalysisDetermine rate laws and activation parameters.Optimization of reaction conditions for improved yield and selectivity.
Spectroscopic Analysis (in-situ)Identify and characterize transient intermediates.Validation of proposed reaction pathways.

Development of New Derivatization Strategies for Enhanced Bioactivity

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse libraries of compounds for biological screening. The presence of the fluorine atom is known to often enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nbinno.com

Future work should focus on:

Synthesis of Heterocyclic Scaffolds: The aldehyde can serve as a key building block in condensation reactions to form various heterocyclic systems, such as quinazolines, hydroisoquinolines, or pyridines, which are prevalent in medicinal chemistry. ossila.com

Reductive Amination: Conversion of the aldehyde to a diverse range of primary, secondary, and tertiary amines can introduce new pharmacophoric features and modulate the physicochemical properties of the resulting molecules.

Wittig and Related Olefination Reactions: The conversion of the aldehyde to an alkene allows for the extension of the carbon skeleton and the introduction of new functional groups.

Derivatization ReactionResulting Functional Group/ScaffoldPotential Impact on Bioactivity
Pictet-Spengler ReactionTetrahydroisoquinolinesIntroduction of a key scaffold for CNS-active compounds.
Ugi Multicomponent Reactionα-acylamino amidesRapid generation of molecular complexity and diverse libraries.
Pfitzinger ReactionQuinoline-4-carboxylic acidsAccess to scaffolds with potential anti-inflammatory or anti-malarial activity.

Expansion of Medicinal Chemistry Applications to Underexplored Therapeutic Areas

While related fluorinated benzaldehydes have been utilized as intermediates for anti-inflammatory, analgesic, anti-cancer, and neurological disorder treatments, the specific substitution pattern of this compound may offer advantages in these or other, less explored therapeutic areas. nbinno.com

Potential therapeutic areas to explore include:

Infectious Diseases: The unique electronic and steric properties of the molecule could be exploited to design novel inhibitors of bacterial or viral enzymes.

Metabolic Disorders: Derivatives could be designed to interact with targets involved in metabolic pathways, such as kinases or nuclear receptors.

Rare and Neglected Diseases: The versatility of the scaffold makes it an attractive starting point for developing lead compounds for diseases with limited treatment options.

Therapeutic AreaPotential Molecular TargetRationale
OncologyKinase inhibitors, protein-protein interaction modulatorsFluorine and methoxy groups can enhance binding affinity and selectivity. nbinno.com
Neurodegenerative DiseasesEnzyme inhibitors (e.g., MAO, BACE1), receptor modulatorsImproved blood-brain barrier penetration due to modulated lipophilicity.
Anti-InfectivesBacterial cell wall synthesis enzymes, viral proteasesNovel scaffold may overcome existing drug resistance mechanisms.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. beilstein-journals.orgeurekalert.org These tools can be applied to accelerate the discovery and development of new molecules and synthetic routes based on the this compound scaffold.

Emerging opportunities include:

De Novo Drug Design: AI algorithms can generate novel molecular structures with predicted high activity against a specific biological target, using the this compound core as a starting fragment.

Reaction Outcome and Condition Prediction: ML models trained on large reaction databases can predict the most likely products of a reaction and suggest optimal conditions (catalyst, solvent, temperature), thereby reducing the number of experiments needed. beilstein-journals.orgsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models for a series of derivatives, it is possible to predict the biological activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis.

AI/ML ApplicationSpecific GoalPotential Impact
Generative ModelsDesign novel derivatives with desired ADME/Tox properties.Accelerated lead optimization and reduced late-stage failures.
Retrosynthesis PredictionPropose novel and efficient synthetic routes. beilstein-journals.orgFacilitate the synthesis of complex target molecules.
Reaction OptimizationPredict optimal reaction conditions for higher yields. semanticscholar.orgReduced development time and material costs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-fluoro-2-methoxy-3-methylbenzaldehyde?

  • Methodology :

  • Friedel-Crafts alkylation : Introduce methyl and methoxy groups onto a fluorobenzaldehyde backbone using AlCl₃ or FeCl₃ as catalysts.
  • Selective demethylation : Start with a fully substituted precursor (e.g., 2,3-dimethoxy-4-fluorobenzaldehyde) and selectively remove a methyl group using BBr₃ or HI .
  • Oxidation of benzyl derivatives : Oxidize 4-fluoro-2-methoxy-3-methylbenzyl alcohol using MnO₂ or KMnO₄ under controlled conditions .
    • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ ~10.0 ppm for aldehyde proton) and 13C^{13}C-NMR (δ ~190 ppm for carbonyl carbon). FTIR (C=O stretch ~1700 cm⁻¹) and HRMS (exact mass: 182.06 g/mol) are critical for validation .

Q. How can researchers distinguish this compound from structural analogs using spectroscopic techniques?

  • NMR Analysis :

  • The 3-methyl group appears as a singlet (~δ 2.3 ppm in 1H^1H-NMR) and ~δ 20 ppm in 13C^{13}C-NMR.
  • Methoxy group : Sharp singlet at δ ~3.8 ppm (1H^1H-NMR) and ~55 ppm (13C^{13}C-NMR).
  • Fluorine coupling : Splitting patterns in 1H^1H-NMR due to 4J^4J coupling with the aldehyde proton .
    • FTIR Differentiation : The absence of hydroxyl stretches (~3200–3600 cm⁻¹) distinguishes it from hydroxy-substituted analogs (e.g., 2-fluoro-6-hydroxy-3-methoxybenzaldehyde) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Experimental Design :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) for Friedel-Crafts reactions to minimize side products.
  • Temperature control : Maintain <50°C during methylation to avoid over-substitution.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the aldehyde from byproducts like methylated intermediates .
    • Data-Driven Example :
Reaction ConditionYield (%)Purity (%)
AlCl₃, 40°C6295
FeCl₃, 30°C7898

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Case Study : If 1H^1H-NMR shows unexpected splitting (e.g., aldehyde proton split into a doublet), consider:

  • Steric effects : Methyl or methoxy groups may restrict rotation, causing non-equivalent coupling.
  • Impurity analysis : Use HPLC-MS to detect trace intermediates (e.g., unreacted benzyl alcohol).
    • Advanced Tools :
  • 2D NMR (COSY, HSQC) : Map 1H^1H-13C^{13}C correlations to confirm substituent positions.
  • X-ray crystallography : Resolve ambiguous structures, as demonstrated for 4-methoxy-3-(methoxymethyl)benzaldehyde .

Q. What are the potential applications of this compound in drug discovery?

  • Pharmaceutical Intermediates :

  • Schiff base formation : React with hydrazines to create triazolo derivatives (e.g., antitumor agents) .
  • Antimicrobial scaffolds : Fluorine enhances membrane permeability; methoxy groups improve binding to bacterial enzymes .
    • Material Science :
  • Liquid crystals : The fluorine and methoxy groups promote anisotropic interactions in mesophases .

Methodological Challenges and Solutions

Q. How can researchers mitigate decomposition of this compound during storage?

  • Stability Studies :

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar).
  • Temperature : Keep at –20°C to slow oxidation; monitor via periodic NMR/HPLC .
    • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.

Q. What analytical methods validate the purity of this compound in complex mixtures?

  • Chromatography :

  • HPLC : Use a C18 column (MeCN/H₂O, 60:40) with UV detection at 254 nm.
  • GC-MS : Confirm absence of volatile byproducts (e.g., methylbenzene derivatives) .
    • Quantitative NMR (qNMR) : Compare integral ratios of aldehyde protons to internal standards (e.g., 1,3,5-trimethoxybenzene) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.